molecular formula C10H9F6N B1419261 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1020972-39-7

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1419261
CAS No.: 1020972-39-7
M. Wt: 257.18 g/mol
InChI Key: RMRLJURMVRQWOM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine is an organofluorine compound characterized by the presence of trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, lipophilicity, and bioavailability, making such compounds highly desirable in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzyme activity or receptor binding. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its combination of trifluoromethyl groups and an amine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4,8H,5,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRLJURMVRQWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020972-39-7
Record name 3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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